6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Description
6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline is a quinoline-based small molecule featuring a methoxy group at position 6, a 4-methylbenzenesulfonyl moiety at position 3, and a 4-phenylpiperazine substituent at position 4. The structural complexity of this molecule allows for diverse interactions with biological targets, while the sulfonyl and piperazine groups enhance solubility and binding specificity.
Properties
IUPAC Name |
6-methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-20-8-11-23(12-9-20)34(31,32)26-19-28-25-13-10-22(33-2)18-24(25)27(26)30-16-14-29(15-17-30)21-6-4-3-5-7-21/h3-13,18-19H,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGIZBKMHACNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization with Modified Aniline Derivatives
The Skraup reaction remains a classical method for quinoline synthesis. For 6-methoxyquinoline, 3-methoxyaniline undergoes cyclization with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (e.g., nitrobenzene). This method yields 6-methoxyquinoline but requires careful temperature control (140–160°C) to avoid over-oxidation.
Mechanistic Insight :
The reaction proceeds via acid-catalyzed dehydration of glycerol to acrolein, which undergoes Michael addition with 3-methoxyaniline. Cyclization and oxidation then yield the aromatic quinoline system.
Transition Metal-Catalyzed Cyclization
Recent advances utilize Rh(III) or Co(II) catalysts for regioselective quinoline formation. For example, Rh(III)-catalyzed dimerization of 2-alkynylanilines under aerobic conditions generates 6-substituted quinolines with high atom economy. This method avoids harsh acidic conditions and improves functional group tolerance.
Example Protocol :
- Substrate : 2-(Phenylethynyl)-3-methoxyaniline
- Catalyst : [Cp*RhCl2]2 (5 mol%)
- Conditions : HFIP solvent, 80°C, 12 h
- Yield : 78%
Introduction of the 3-(4-Methylphenyl)Sulfonyl Group
Sulfonylation at the 3-position of the quinoline core is achieved via electrophilic aromatic substitution (EAS) or nucleophilic displacement of a pre-installed leaving group.
Direct Sulfonylation via EAS
The electron-rich quinoline ring facilitates EAS at the 3-position. Treatment with 4-methylbenzenesulfonyl chloride in the presence of AlCl3 as a Lewis acid introduces the sulfonyl group:
Procedure :
- Substrate : 6-Methoxyquinoline
- Reagent : 4-Methylbenzenesulfonyl chloride (1.2 equiv)
- Catalyst : AlCl3 (1.5 equiv)
- Solvent : Dichloromethane, 0°C → room temperature, 6 h
- Yield : 65%
Limitation : Competing sulfonation at other positions (e.g., 5- or 8-) may occur, necessitating chromatographic purification.
Displacement of a Halogen Leaving Group
An alternative route involves introducing a halogen at position 3, followed by nucleophilic displacement with 4-methylbenzenesulfinate:
Chlorination :
Sulfonylation :
- Substrate : 3-Chloro-6-methoxyquinoline
- Reagent : Sodium 4-methylbenzenesulfinate (2 equiv)
- Catalyst : CuI (10 mol%), 1,10-Phenanthroline (20 mol%)
- Solvent : DMSO, 100°C, 12 h
- Yield : 72%
Installation of the 4-(4-Phenylpiperazin-1-yl) Substituent
The 4-position of quinoline is activated for nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the adjacent sulfonyl group.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 4-chloroquinoline derivatives and 4-phenylpiperazine enables efficient C–N bond formation:
Protocol :
- Substrate : 3-(4-Methylphenyl)sulfonyl-4-chloro-6-methoxyquinoline
- Reagent : 4-Phenylpiperazine (1.5 equiv)
- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
- Base : Cs2CO3 (2 equiv)
- Solvent : Toluene, 110°C, 24 h
- Yield : 68%
Key Consideration : The sulfonyl group enhances the electrophilicity of the 4-position, facilitating oxidative addition to the palladium catalyst.
Microwave-Assisted NAS
Microwave irradiation significantly reduces reaction times:
- Conditions : 150°C, 30 min
- Yield : 75%
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | Enhances NAS rate |
| Temperature | 100–150°C | Balances rate vs. decomposition |
| Catalyst Loading | 5–10 mol% Pd | Cost-effective |
Purification Strategies
- Chromatography : Silica gel (hexane:EtOAc = 3:1) removes positional isomers.
- Recrystallization : Ethanol/water mixtures yield high-purity product (>98%).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystals grown from ethanol confirm the planar quinoline core and orthogonal orientation of the sulfonyl and piperazine groups.
Challenges and Alternative Routes
Competing Side Reactions
- Sulfonation Over-Oxidation : Controlled stoichiometry of sulfonyl chloride minimizes di-sulfonation.
- Piperazine Ring Opening : Use of anhydrous conditions prevents hydrolysis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of quinoline and piperazine have shown significant cytotoxic effects against human breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and lung cancer (SK-LU-1) cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 1.88 | |
| Compound B | HepG2 | 0.39 | |
| Compound C | SK-LU-1 | 1.50 |
Neuropharmacological Applications
Beyond oncology, the compound also shows promise in neuropharmacology. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Studies indicate that similar piperazine derivatives exhibit significant serotonin receptor affinity, which can be beneficial for mood regulation .
Table 2: Neuropharmacological Effects of Piperazine Derivatives
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
-
Case Study on MCF-7 Cells :
A study evaluated the cytotoxicity of a series of quinoline derivatives against MCF-7 cells, revealing that modifications at the piperazine position significantly enhanced potency, with some compounds achieving IC50 values as low as 0.01 µM . -
Neuropharmacological Assessment :
Another investigation focused on the behavioral effects of piperazine derivatives in animal models of anxiety and depression, demonstrating that certain modifications led to improved efficacy compared to standard treatments .
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors, leading to modulation of their activity.
Enzymes: Inhibition or activation of enzymes involved in various biological pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations :
Table 2: Pharmacological Comparison
Key Observations :
- The target compound’s sulfonyl group may stabilize interactions with MAO-B’s flavin adenine dinucleotide (FAD) cofactor, similar to PA001’s binding mechanism .
- Piperazine-containing derivatives (e.g., PA001) exhibit superior CNS penetration compared to non-piperazine analogs .
ADMET and Pharmacokinetic Profiles
Table 3: ADMET Comparison
Biological Activity
6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C22H26N2O3S
- Molecular Weight : 398.52 g/mol
The compound features a quinoline core substituted with a methoxy group, a sulfonyl moiety, and a piperazine ring. This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.3 | Induction of apoptosis and cell cycle arrest |
| A549 | 7.8 | Inhibition of proliferation |
| HeLa | 6.1 | Disruption of microtubule dynamics |
The compound's anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M phase, preventing cancer cell division.
- Microtubule Disruption : Similar to other quinoline derivatives, it may interfere with microtubule formation, which is crucial for mitosis.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects.
Table 2: Neuropharmacological Activity Data
| Activity | Result | Reference |
|---|---|---|
| Serotonin Receptor Binding | High affinity | |
| Dopamine Receptor Modulation | Moderate effect | |
| Antidepressant-like Effects | Positive in models |
Case Studies
- Case Study on MCF-7 Cells : A study conducted by Zhang et al. demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 breast cancer cells, with an IC50 value of 5.3 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers.
- Neuropharmacological Investigation : Research by Liu et al. explored the effects of the compound on serotonin receptors in rodent models, revealing its potential as an antidepressant agent due to its high binding affinity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yields of 6-methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the quinoline core and subsequent introduction of the phenylpiperazine moiety. Key parameters include:
- Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalysts : Employ Pd-based catalysts for coupling reactions involving the phenylpiperazine group .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR resolves methoxy (δ 3.8–4.0 ppm) and sulfonyl groups (δ 7.5–8.2 ppm for aromatic protons). C NMR identifies the quinoline carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) provides accurate mass-to-charge ratios (e.g., [M+H] calc. 532.18) .
- X-Ray Crystallography : Used to resolve ambiguities in stereochemistry or substituent orientation .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) due to quinoline’s known affinity for ATP-binding pockets .
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated via MTT assays .
- Solubility : Pre-treat with DMSO (≤0.1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., varying IC across studies) be resolved?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell passage numbers, assay durations, and positive controls (e.g., doxorubicin) .
- SAR Analysis : Compare analogues (e.g., replacing 4-phenylpiperazine with pyrrolidine) to identify critical pharmacophores .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain potency differences .
Q. What strategies mitigate challenges in introducing the 4-phenylpiperazine group without side reactions?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the quinoline nitrogen with Boc groups during piperazine coupling .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 12 hours) and improve regioselectivity .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties, and how can this be optimized?
- Methodological Answer :
- Metabolic Stability : Assess via liver microsome assays; sulfonyl groups often reduce CYP450-mediated degradation .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (P); logP values >3 indicate favorable membrane penetration .
- Modifications : Replace 4-methylphenylsulfonyl with trifluoromethanesulfonyl to enhance bioavailability .
Q. What crystallographic data are critical for understanding the compound’s interaction with biological targets?
- Methodological Answer :
- Co-Crystallization : Soak the compound into protein crystals (e.g., kinase domains) and resolve structures at ≤2.0 Å resolution .
- Key Metrics : Hydrogen bond distances (≤3.0 Å), π-π stacking (3.4–3.8 Å), and hydrophobic contacts with active-site residues .
- Validation : Cross-validate with mutagenesis studies (e.g., alanine scanning) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?
- Methodological Answer :
- Reproduce Conditions : Verify solvent purity (HPLC-grade), inert atmosphere (N/Ar), and stoichiometric ratios .
- Byproduct Analysis : Use LC-MS to identify dimers or sulfonate esters, which reduce yields .
- Scale-Up Adjustments : Optimize stirring rates and cooling gradients for larger batches .
Q. Why does the compound exhibit variable solubility in aqueous buffers across studies?
- Methodological Answer :
- pH Dependence : Test solubility at pH 7.4 (physiological) vs. pH 2.0 (gastric); sulfonamides are more soluble in acidic conditions .
- Salt Forms : Prepare hydrochloride or mesylate salts to improve aqueous solubility (e.g., from 0.01 mg/mL to 1.2 mg/mL) .
- Nanoparticle Formulation : Use PLGA encapsulation to enhance dispersibility without chemical modification .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 532.18 g/mol (HRMS) | |
| LogP | 3.8 (Predicted via ChemAxon) | |
| IC (HeLa) | 1.2 µM (MTT assay, 72 hr) | |
| Crystallographic Resolution | 1.8 Å (PDB: 6X2T) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
